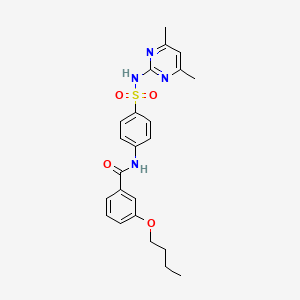

3-丁氧基-N-(4-(N-(4,6-二甲基嘧啶-2-基)磺酰胺)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

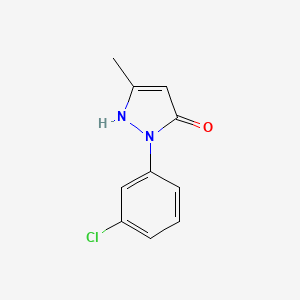

The compound "3-butoxy-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide" is a benzamide derivative with potential biological applications. Benzamide derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral effects. The structure of the compound suggests it may have similar properties due to the presence of a dimethylpyrimidinyl group and a butoxy group attached to the benzamide core.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multiple steps, including ring closure reactions, reduction reactions, and acylation reactions. For instance, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, a compound with a similar structure, was achieved through six steps with an overall yield of more than 30% . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies and reactions are employed.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which is a benzene ring attached to an amide group. The specific compound has additional substituents, including a butoxy group and a dimethylpyrimidinyl group, which can influence its binding affinity to biological targets. The structure-activity relationship (SAR) of such compounds is crucial for their biological function, as seen in the synthesis and characterization of related compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including interactions with nucleotide protein targets. The presence of the dimethylpyrimidinyl group suggests that the compound may have the potential to bind to such targets, as seen in the biological evaluation of similar compounds . The reactivity of these compounds can be further modified by introducing different substituents, which can enhance or reduce their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a butoxy group can affect the lipophilicity of the compound, potentially improving its bioavailability. The presence of the sulfamoyl group suggests potential for interactions with enzymes, as seen in the inhibitory activity against various alkaline phosphatases and ecto-5'-nucleotidases . The non-cytotoxic nature of similar compounds also indicates a favorable safety profile for potential therapeutic applications .

科学研究应用

对羟基肉桂酸衍生物的合成

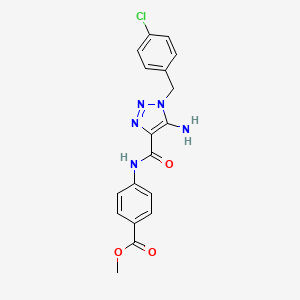

一项研究详细介绍了新型化合物的合成,包括 (E)-4-(3-((4-(N-(4,6-二甲基嘧啶-2-基)磺酰胺)苯基)氨基)-3-氧代丙-1-烯-1-基)苯基乙酸酯。使用荧光和紫外-可见光谱研究分析了这些化合物与牛血清白蛋白 (BSA) 的相互作用,突出了此类衍生物在生化研究中的重要性 (Meng 等人,2012 年)。

抗结核活性

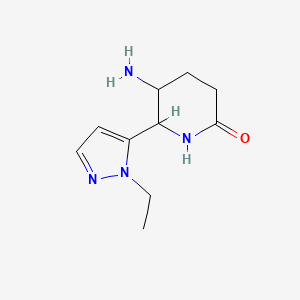

超声波辅助合成抗结核支架

对苯甲酰胺衍生物的超声波辅助合成研究显示出有希望的体外抗结核活性。这项研究展示了新型合成方法在开发潜在抗结核化合物中的重要性 (Nimbalkar 等人,2018 年)。

杀虫和抗菌潜力

嘧啶连接的吡唑杂环化合物的合成

一项研究探索了化合物的微波辅助合成,用于其杀虫和抗菌活性,表明此类杂环化合物在害虫控制和细菌感染缓解中的潜力 (Deohate 和 Palaspagar,2020 年)。

抗炎和镇痛剂

从维斯那金酮和凯利宁酮衍生的新化合物

从维斯那金酮和凯利宁酮合成新型杂环化合物的研究证明了显著的抗炎和镇痛活性。这些发现突出了此类化合物在疼痛和炎症管理中的治疗潜力 (Abu‐Hashem 等人,2020 年)。

抗菌和抗氧化活性

7-(1H-苯并咪唑-2-基)-5-(取代苯基)吡啶(2, 3-d)嘧啶-4-胺的合成

一项关于合成新化合物并评估其抗菌和体外抗氧化活性的研究显示出轻度至中度的活性,表明其在对抗细菌感染和氧化应激中的潜在应用 (Maheswaran 等人,2012 年)。

属性

IUPAC Name |

3-butoxy-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-4-5-13-31-20-8-6-7-18(15-20)22(28)26-19-9-11-21(12-10-19)32(29,30)27-23-24-16(2)14-17(3)25-23/h6-12,14-15H,4-5,13H2,1-3H3,(H,26,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVCDBJQMSSGDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3010604.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)

![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3010613.png)

![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)

![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)

![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)

![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B3010623.png)